molecular formula C10H14N4 B14447297 (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine CAS No. 74389-72-3

(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine

Cat. No.: B14447297
CAS No.: 74389-72-3
M. Wt: 190.25 g/mol
InChI Key: ICRBVXHLGGNIOM-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is a compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine typically involves the reaction of 2-methyl-2,3-dihydro-1H-1,5-benzodiazepine with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve GABAergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzodiazepines, which may lack this functional group and therefore exhibit different properties and applications .

Properties

CAS No.

74389-72-3

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine

InChI

InChI=1S/C10H14N4/c1-7-6-10(14-11)13-9-5-3-2-4-8(9)12-7/h2-5,7,12H,6,11H2,1H3,(H,13,14)

InChI Key

ICRBVXHLGGNIOM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2N1)NN

Origin of Product

United States

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